Methyl 3-(benzylamino)propanoate
Description
Significance of β-Amino Esters in Contemporary Organic Synthesis
β-Amino esters are a class of organic compounds characterized by an amino group and an ester group separated by two carbon atoms. This structural motif is a key building block in the synthesis of a wide array of more complex molecules. Their importance is underscored by their presence in numerous biologically active compounds and natural products.
In modern organic synthesis, β-amino esters are highly valued as precursors to β-lactams, peptides, and other nitrogen-containing heterocyclic systems. They are frequently synthesized via the conjugate addition of amines to α,β-unsaturated esters, a reaction often referred to as an aza-Michael addition. organic-chemistry.org The development of catalytic and enantioselective methods for their synthesis continues to be an active area of research, aiming to produce specific chiral β-amino acid derivatives efficiently. rsc.orgacs.org Furthermore, polymers derived from β-amino esters, known as poly(β-amino esters) (PBAEs), have gained significant attention. These polymers are often biodegradable and pH-responsive, making them promising candidates for biomedical applications such as drug and gene delivery. taylorandfrancis.comrug.nl
Prominence of Methyl 3-(benzylamino)propanoate within the β-Amino Ester Class
This compound (CAS No. 23574-01-8) is a significant member of the β-amino ester family. tcichemicals.comsigmaaldrich.com Its prominence stems from its role as a versatile and readily available synthetic intermediate. The compound features a methyl ester, a common ester functional group, and a secondary amine protected by a benzyl (B1604629) group. The N-benzyl group is a widely used protecting group in organic synthesis because it can be readily removed under various conditions, such as catalytic hydrogenation, to reveal the free amine. chemicalbook.com
This structure makes this compound an ideal starting material for multi-step syntheses. It serves as a non-heterocyclic building block for constructing more complex nitrogen-containing compounds and protected amino acids. tcichemicals.com Its synonyms include 3-(Benzylamino)propanoic Acid Methyl Ester, Methyl N-Benzyl-β-alaninate, and N-Benzyl-β-alanine Methyl Ester. tcichemicals.com
Scope and Research Trajectories for this compound
The research landscape for this compound is primarily focused on its application as a foundational molecule in synthetic chemistry. Current research trajectories involve its use in the preparation of more elaborate molecular architectures. For instance, derivatives of this compound are used in reactions to introduce other functional groups, paving the way for the synthesis of heterocyclic systems like piperidines. st-andrews.ac.ukgoogle.com
Future research is likely to continue leveraging its structure for creating novel compounds. This includes its potential incorporation into the synthesis of PBAEs for materials science and biomedical engineering, where the benzyl group could be strategically removed post-polymerization. rug.nl Additionally, its role as a precursor in the synthesis of specialized amino acids and peptide mimics remains a key area of investigation for pharmaceutical and drug discovery research. tcichemicals.com
Chemical and Physical Data
The fundamental properties and identifiers of this compound are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 23574-01-8 | synquestlabs.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Molecular Formula | C11H15NO2 | synquestlabs.comambeed.com |
| Molecular Weight | 193.24 g/mol | ambeed.com |
| SMILES | O=C(OC)CCNCC1=CC=CC=C1 | ambeed.com |
| InChI | 1S/C11H15NO2/c1-14-11(13)7-8-12-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | sigmaaldrich.comchemicalbook.com |
| InChIKey | MVZIUHUSHIYYGP-UHFFFAOYSA-N | sigmaaldrich.comchemicalbook.com |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Physical Form | Liquid | sigmaaldrich.com |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | ambeed.com |
| Molar Refractivity | 54.72 | ambeed.com |
Detailed Research Findings
Research involving this compound and its derivatives highlights its reactivity and synthetic utility.
A common and efficient method for synthesizing β-amino esters is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. organic-chemistry.org This reaction can be catalyzed by various reagents, including ceric ammonium (B1175870) nitrate (B79036) in water or solid lithium perchlorate (B79767) under solvent-free conditions, to produce the desired β-amino ester in high yields. organic-chemistry.org
The reactivity of the scaffold has been explored through derivatives like Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate. In one study, the reaction of this alcohol with methanesulfonyl chloride and triethylamine (B128534) unexpectedly yielded the corresponding chloride instead of the mesylate. st-andrews.ac.uk The conversion to the bromide was successfully achieved using carbon tetrabromide and triphenylphosphine (B44618). st-andrews.ac.uk Such studies provide valuable insights into the reaction pathways of functionalized β-amino esters.
Furthermore, the N-benzyl protecting group is a key feature for its synthetic applications. A documented procedure for the deprotection of a related compound, methyl 3-(benzyl(methyl)amino)propanoate, involves catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. chemicalbook.com This reaction effectively cleaves the benzyl group, yielding the secondary amine, which can then be used in subsequent synthetic steps. chemicalbook.com Spectroscopic data, including 1H NMR and 13C NMR, are crucial for confirming the structures of these molecules throughout synthetic sequences. chemicalbook.comst-andrews.ac.ukchemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(benzylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)7-8-12-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZIUHUSHIYYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329791 | |
| Record name | methyl 3-(benzylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23574-01-8 | |
| Record name | methyl 3-(benzylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Benzylamino Propanoate and Analogues
Michael Addition Approaches for β-Amino Ester Formation
The synthesis of β-amino esters, such as methyl 3-(benzylamino)propanoate, is frequently accomplished through the aza-Michael reaction. rsc.org This reaction involves the conjugate addition of an amine to an activated alkene, like an acrylate (B77674) ester. rsc.orgupc.edu The mechanism for the Michael reaction typically involves three main steps: the formation of a nucleophile (in this case, the amine itself), the conjugate addition of the nucleophile to the electrophilic alkene, and a final protonation step. masterorganicchemistry.com While aza-Michael reactions can proceed without a catalyst, the use of catalysts can significantly improve the reaction outcome. rsc.org The reaction can be influenced by various factors, including the structure of the reactants, solvent, and temperature. rsc.orgresearchgate.net
The direct reaction between benzylamine (B48309) and methyl acrylate is a classic example of an aza-Michael addition. researchgate.net In this process, the nucleophilic benzylamine adds to the β-carbon of methyl acrylate, an α,β-unsaturated ester. researchgate.netnih.gov A key challenge in this specific reaction is the potential for a secondary reaction. The initial product, this compound, is a secondary amine and can react with a second molecule of methyl acrylate. researchgate.netnih.gov This leads to the formation of a double 1,4-addition byproduct, dimethyl 3,3'-(benzylazanediyl)dipropionate. nih.govmdpi.com
The reaction mechanism involves the addition of the amine to the carbon-carbon double bond of the acrylate, forming a zwitterionic intermediate. researchgate.net This intermediate is then neutralized through a proton transfer. researchgate.net For primary amines like benzylamine, the reaction is believed to follow a stepwise mechanism where the mono-adduct is formed first, which can then react further to form the di-adduct. researchgate.net
Controlling the reaction conditions is crucial for maximizing the yield of the desired mono-addition product, this compound, while minimizing the formation of the double-addition byproduct. Key parameters that are often optimized include temperature, solvent, and pressure. nih.govmdpi.com
Temperature: Temperature plays a significant role in the selectivity of the reaction. Studies have shown that conducting the reaction at lower temperatures can favor the formation of the mono-adduct, this compound. For instance, one study optimized the reaction to be carried out at 0 °C over 2.5 hours to avoid the double addition product, achieving a 56% yield of the desired compound. mdpi.com In contrast, microwave-assisted reactions performed at higher temperatures (e.g., 115 °C) can lead to a mixture of the mono- and di-addition products. nih.gov Reducing the temperature in these microwave protocols to around 65-70 °C was found to improve the ratio of the desired product. nih.gov
Solvent: The choice of solvent also impacts the reaction's efficiency. The reaction has been successfully performed in solvents like methanol (B129727). nih.gov Interestingly, solvent-free conditions have proven to be highly effective. mdpi.comresearchgate.net One report indicates that under solvent-free conditions at room temperature, the conjugate addition of benzylamine to methyl acrylate proceeds rapidly with a high yield (96%). researchgate.net Another study comparing solvent-free microwave-assisted synthesis with a methanol-based protocol found that the solvent-free method offered higher selectivity for the mono-addition product. mdpi.com
Pressure: In sealed-vessel, microwave-assisted syntheses, the pressure increases significantly with temperature. nih.gov For example, heating a methanol solution of benzylamine and methyl acrylate to 115 °C resulted in a pressure of 59 psi. nih.gov While not always an independently controlled variable, pressure is an inherent parameter in sealed-vessel heating that contributes to accelerating the reaction rate.
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Condition | Solvent | Temperature (°C) | Time | Catalyst | Yield/Ratio (Mono:Di-adduct) | Source |
|---|---|---|---|---|---|---|
| Conventional | Solvent-Free | 0 | 2.5 h | None | 56% (mono-adduct) | mdpi.com |
| Microwave | Methanol | 115 | 3 h | None | 1:1 (mono:di) | nih.gov |
| Microwave | Methanol | 65 | 3 min | None | 90:10 (mono:di) | nih.gov |
| Conventional | Solvent-Free | Room Temp | Not specified | VO(OAc)₂ | 96% | researchgate.net |
While the aza-Michael addition can occur without a catalyst, various catalytic systems have been developed to enhance reaction rates, yields, and selectivity. rsc.orgorganic-chemistry.org These include organocatalysts and ionic liquids, which offer different mechanisms for activating the reactants. rsc.orgmdpi.com The use of catalysts is a key strategy in green chemistry, often allowing for milder reaction conditions and reduced waste.
Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. researchgate.net For the aza-Michael addition of benzylamine to acrylates, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective catalyst. mdpi.com DBU is a non-nucleophilic, sterically hindered base that can facilitate the reaction. mdpi.com
Research has demonstrated the use of catalytic amounts of DBU (typically 0.2 equivalents) in solvent-free protocols for preparing N-benzylated β-amino esters. mdpi.comcitedrive.com However, for the specific reaction with methyl acrylate, the addition of DBU was found to decrease the selectivity, resulting in a less favorable ratio of the desired mono-adduct compared to the di-adduct (65:35 with DBU vs. 95:5 without DBU under specific microwave conditions). mdpi.com This suggests that while DBU is effective for other acrylate derivatives, the uncatalyzed reaction at low temperature is superior for synthesizing this compound itself. mdpi.com
Table 2: DBU-Catalyzed Aza-Michael Addition of Benzylamine to Acrylates
| Acrylate | Conditions | DBU (eq.) | Time | Temperature (°C) | Yield/Ratio | Source |
|---|---|---|---|---|---|---|
| Methyl Acrylate | Microwave, Solvent-Free | 0.2 | 3 min | 65 | 65:35 (mono:di) | mdpi.com |
| Methyl 3-(4-nitrophenyl)acrylate | Microwave, Solvent-Free | 0.2 | 10 min | 75 | 32% (mono-adduct) | mdpi.com |
| Methyl methacrylate | Microwave, Solvent-Free | 0.2 | 4 h | 130 | 27% (mono-adduct) | mdpi.com |
Ionic liquids (ILs) have gained attention as "green" solvents and catalysts in organic synthesis. rsc.org In the context of the aza-Michael reaction, ionic liquids can act as catalysts, with their participation being critical to generating the product. rsc.org Mechanistic studies suggest that the ionic liquid interacts with the amine donor through hydrogen bonding. rsc.org This interaction facilitates the subsequent C-N bond formation, which becomes the rate-determining step, a significant change from the amine-assisted mechanism where proton transfer is rate-limiting. rsc.org While specific examples detailing the use of ionic liquids for the synthesis of this compound are not prevalent, the general principle has been established for the reaction of secondary amines and amino acids with methyl acrylate, demonstrating the potential of this catalytic approach. rsc.org
Microwave-assisted organic synthesis has become a cornerstone of modern chemical methodology, prized for its ability to dramatically reduce reaction times, increase yields, and improve product purity. nih.govajrconline.org This technology has been successfully applied to the Michael addition of amines to α,β-unsaturated esters, providing a rapid and efficient route to compounds like this compound. nih.govtandfonline.comtandfonline.comresearchgate.net
The synthesis of this compound and its analogues from benzylamine and various acrylates has been extensively studied under microwave irradiation. nih.govmdpi.com Reactions are often carried out in methanol or under solvent-free conditions. nih.govmdpi.com Compared to conventional heating, which can require hours or even days to achieve high yields, microwave protocols are often complete within minutes. nih.gov For example, the reaction of benzylamine with methyl crotonate under conventional heating (65 °C) took 5 days to give a 73% yield, whereas microwave irradiation at 150 °C provided a 98% yield in just 3 hours. nih.gov
For the synthesis of this compound itself, microwave heating at 115 °C for 3 hours produced a 1:1 mixture of the desired product and the double-addition byproduct. nih.gov Optimization by lowering the temperature to 65 °C and shortening the time to 3 minutes significantly improved the product ratio to 90:10. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of β-Amino Esters
| Reactants | Method | Solvent | Temperature (°C) | Time | Yield/Ratio | Source |
|---|---|---|---|---|---|---|
| Benzylamine + Methyl Crotonate | Conventional | Not specified | 65 | 5 days | 73% | nih.gov |
| Benzylamine + Methyl Crotonate | Microwave | Methanol | 150 | 3 h | 98% | nih.gov |
| Benzylamine + Methyl Acrylate | Microwave | Methanol | 115 | 3 h | 50:50 (3c:6) | nih.gov |
| Benzylamine + Methyl Acrylate | Microwave | Methanol | 65 | 3 min | 90:10 (3c:6) | nih.gov |
| Benzylamine + Methyl 3-(4-nitrophenyl)acrylate | Conventional | Solvent-Free | 75 | 5 min | 15% | mdpi.com |
| Benzylamine + Methyl 3-(4-nitrophenyl)acrylate | Microwave | Solvent-Free | 75 | 5 min | 18.4% | mdpi.com |
Control of Mono- and Bis-Adduct Formation
The synthesis of this compound via the aza-Michael addition of benzylamine to methyl acrylate presents a classic challenge in controlling the selectivity between the desired mono-adduct and the bis-adduct, dimethyl 3,3'-(benzylazanediyl)dipropionate. The formation of the tertiary amine (bis-adduct) can be a significant side reaction. researchgate.netmdpi.com
Several strategies have been developed to favor the formation of the secondary amine (mono-adduct). Controlling the stoichiometry of the reactants is a primary method. researchgate.net Utilizing an excess of the amine relative to the acrylate can suppress the formation of the bis-adduct.
Reaction temperature also plays a crucial role. Lowering the reaction temperature can enhance the selectivity for the mono-adduct. For instance, in a solvent-free approach, reacting methyl acrylate with benzylamine at 0°C for 2.5 hours resulted in a 56% yield of the desired this compound. mdpi.com In contrast, conducting the reaction at higher temperatures, even with the use of a catalyst like DBU, can lead to a less favorable ratio of mono- to bis-adduct. mdpi.com
The choice of solvent and catalyst can also influence the product distribution. While some aza-Michael reactions are performed neat, the use of solvents can modulate reactivity and selectivity. researchgate.netresearchgate.net Various catalysts, including L-proline and its derivatives, ionic liquids, and metal salts, have been explored to promote the aza-Michael addition, often with the goal of improving reaction rates and selectivity. researchgate.net However, for the specific reaction between benzylamine and methyl acrylate, a catalyst-free approach at reduced temperatures has proven effective for selective mono-adduct formation. mdpi.com
Table 1: Conditions for Aza-Michael Addition of Benzylamine to Methyl Acrylate
| Entry | Reactants | Catalyst (eq.) | Temperature (°C) | Time (h) | Product Ratio (23:24) | Yield (%) of 23 | Reference |
| 1 | Benzylamine, Methyl Acrylate | None | 0 | 2.5 | Selective for 23 | 56 | mdpi.com |
| 2 | Benzylamine, Methyl Acrylate | DBU (0.2) | Not specified | Not specified | 65:35 | Not specified | mdpi.com |
Synthesis of N-Substituted this compound Derivatives
Alkylation Strategies for Tertiary Amine Formation
The synthesis of tertiary amines, including N-substituted derivatives of this compound, is a cornerstone of organic synthesis due to their prevalence in biologically active molecules. nih.gov Traditional methods often involve the alkylation of secondary amines.
One common strategy is the reaction with alkyl halides. google.comlibretexts.org For instance, a secondary amine can be reacted with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, to yield the corresponding tertiary amine. google.com This reaction proceeds via nucleophilic substitution, where the lone pair of the secondary amine attacks the electrophilic carbon of the alkyl halide. The conditions for these reactions can vary, sometimes requiring elevated temperatures and pressures, particularly when using less reactive alkylating agents. google.com
Reductive amination represents another powerful method for accessing tertiary amines. libretexts.org This two-step process typically involves the condensation of a secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride. libretexts.org A more direct, "carbonyl alkylative amination" has been developed, which unites an alkyl fragment with an in-situ generated all-alkyl-iminium ion, facilitated by visible light and a silane (B1218182) reducing agent. nih.gov This method allows for the combination of aldehydes, secondary amines, and alkyl halides in a single step. nih.gov
Furthermore, the alkylation of methyl isobutyrate silyl (B83357) enol ether with bis[4-(dimethylamino)phenyl]methanol, promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), provides a metal- and additive-free route to a tertiary amine-containing ester. mdpi.com This highlights the diversity of alkylation strategies available for creating tertiary amines.
Table 2: General Alkylation Strategies for Tertiary Amine Synthesis
| Method | Reactants | Reagents/Conditions | Product Type | Reference |
| Direct Alkylation | Secondary Amine, Alkyl Halide | Heat, Pressure (optional) | Tertiary Amine | google.comlibretexts.org |
| Reductive Amination | Secondary Amine, Carbonyl Compound | Reducing Agent (e.g., NaBH3CN) | Tertiary Amine | libretexts.org |
| Carbonyl Alkylative Amination | Aldehyde, Secondary Amine, Alkyl Halide | Visible Light, Silane Reductant | Tertiary Amine | nih.gov |
| Silyl Enol Ether Alkylation | Silyl Enol Ether, Benzhydrol Derivative | HFIP | Tertiary Amine Ester | mdpi.com |
Palladium-Catalyzed Coupling Reactions in Derivative Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, including N-substituted derivatives. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Sonogashira reaction, for example, facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. researchgate.net This reaction typically employs a palladium catalyst, often in conjunction with a copper co-catalyst and a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh3). researchgate.netfiratakademi.com The development of N-heterocyclic carbene (NHC) ligands has further expanded the scope and efficiency of these reactions, even allowing them to be performed in aqueous media. firatakademi.com
Palladium catalysis is also effective for the substitution of benzylic-type substrates. For instance, (coumarinyl)methyl acetates can undergo palladium-catalyzed nucleophilic substitution with a variety of C-, N-, and S-nucleophiles. beilstein-journals.orgnih.gov This reaction proceeds through a palladium π-benzyl-like intermediate and is notable for its use of a simple triphenylphosphine ligand, in contrast to other methods that may require more specialized ligands. beilstein-journals.orgnih.gov This methodology has been successfully applied to couple secondary amines with the coumarin (B35378) core, demonstrating its utility in forming C-N bonds. beilstein-journals.org
Table 3: Examples of Palladium-Catalyzed Coupling Reactions
| Reaction Type | Substrates | Catalyst System | Product | Reference |
| Sonogashira Coupling | Phenylacetylene, Aryl Bromides | (NHC)Pd(II)PPh3 | Aryl-substituted Alkynes | firatakademi.com |
| Suzuki-like Coupling | (Coumarinyl)methyl Acetate, Phenylboronic Acid | Pd(OAc)2, PPh3 | Phenyl-substituted Coumarin | beilstein-journals.org |
| Nucleophilic Substitution | (Coumarinyl)methyl Acetate, Secondary Amines | Pd2(dba)3, PPh3 | Aminated Coumarins | beilstein-journals.org |
Asymmetric Synthesis Strategies for Chiral β-Amino Ester Derivatives
Chiral β-amino esters are crucial building blocks for a wide array of pharmaceuticals and biologically active compounds. hilarispublisher.comnih.gov Their synthesis in an enantiomerically pure form is a significant area of research.
Enantioselective Methodologies for β-Amino Acid Precursors
A variety of enantioselective methods have been developed to access chiral β-amino acid precursors. The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a prominent strategy. acs.org Catalytic asymmetric versions of this reaction are particularly attractive for preparing chiral β-amino carbonyl derivatives. acs.org
Another powerful approach is the catalytic enantioselective hydroamination of α,β-unsaturated carbonyl compounds. A copper-catalyzed method has been reported that utilizes a ligand-controlled reversal of hydrocupration regioselectivity, allowing for the synthesis of β-amino acid derivatives from readily available starting materials. nih.gov
Biocatalytic methods also offer a highly efficient and environmentally friendly route to chiral amino acids. rsc.orgrsc.org For example, the reductive amination of α-keto acids using amino acid dehydrogenases can produce chiral amino acids with high enantioselectivity. rsc.orgnih.gov Similarly, enzymes can catalyze the asymmetric reduction of ketoesters to chiral hydroxy esters, which are valuable intermediates. nih.gov
Chiral Auxiliary and Catalyst Integration
The integration of chiral auxiliaries and catalysts is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed. For instance, (S,S)-(+)-pseudoephedrine has been used as a chiral auxiliary in the aza-Michael reaction of lithium benzylamides with α,β-unsaturated amides, yielding β-amino amides with good to excellent diastereoselectivities. acs.org These adducts can then be readily converted into the corresponding β-amino esters. acs.org Other examples of chiral auxiliaries include trans-hexahydrobenzoxazolidinones and derivatives of (R)- and (S)-α-phenylethylamine. researchgate.net
Chiral catalysts , on the other hand, are used in substoichiometric amounts to generate a chiral environment for the reaction, inducing enantioselectivity. A wide range of chiral catalysts have been developed, including those based on metals and organic molecules (organocatalysts). researchgate.netresearchgate.net For example, chiral N-quaternized pyridoxal (B1214274) has been employed as a catalyst in the asymmetric biomimetic aldol (B89426) reaction of glycinate (B8599266) with aliphatic aldehydes to produce chiral β-hydroxy-α-amino acid esters with high diastereomeric and enantiomeric excesses. rsc.org In the context of β-amino acid synthesis, chiral Lewis acids and Brønsted acids have been used to catalyze the conjugate addition of amines to unsaturated amides and esters. acs.org
Table 4: Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
| Approach | Reagent/Catalyst | Reaction Type | Product | Key Features | Reference |
| Chiral Auxiliary | (S,S)-(+)-Pseudoephedrine | Aza-Michael Addition | Chiral β-Amino Amides/Esters | High diastereoselectivity, removable auxiliary | acs.org |
| Chiral Auxiliary | trans-Hexahydrobenzoxazolidinones | Michael Addition | β2-Amino Acids | Enantioselective synthesis of specific amino acid types | researchgate.net |
| Chiral Catalyst | Chiral N-quaternized Pyridoxal | Biomimetic Aldol Reaction | Chiral β-Hydroxy-α-amino Acid Esters | High dr and ee, biomimetic approach | rsc.org |
| Chiral Catalyst | Chiral Quinine Derivatives | Enantioselective acs.orgchemicalbook.com-Proton Shift | Chiral β,β-difluoro-α-amino Amides | High enantioselectivity for fluorinated amino acids | nih.gov |
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Benzylamino Propanoate
Nucleophilic Reactivity of the Benzylamino Moiety
The lone pair of electrons on the nitrogen atom of the benzylamino group imparts nucleophilic character to the molecule, enabling it to react with various electrophiles.
Participation in Substitution Reactions
The secondary amine of Methyl 3-(benzylamino)propanoate can act as a nucleophile in substitution reactions. While direct studies on this specific compound are limited, the reactivity can be inferred from the behavior of similar secondary amines. In general, secondary amines are effective nucleophiles that can react with alkyl halides to form tertiary amines. However, these reactions can often lead to a mixture of products, including the tertiary amine and the corresponding quaternary ammonium (B1175870) salt, due to the newly formed tertiary amine also being nucleophilic.
The reactivity of benzylamines in nucleophilic substitution reactions has been studied. For instance, the reaction of para- and meta-substituted benzylamines with benzyl (B1604629) bromide follows a second-order kinetic path, consistent with an SN2 mechanism. This study demonstrated that electron-donating groups on the benzylamine (B48309) increase the reaction rate, while electron-withdrawing groups decrease it, which is consistent with the nucleophilic nature of the amine.
| Reactant 1 | Reactant 2 | Product | Mechanism | Ref. |
| Substituted Benzylamines | Benzyl Bromide | Dibenzylamine | SN2 | libretexts.org |
Interactions with Electrophilic Centers
The benzylamino group can react with a variety of electrophilic centers. For example, amines are known to react with acyl chlorides and acid anhydrides to form amides. All amines, including secondary amines like this compound, possess an active lone pair of electrons on the highly electronegative nitrogen atom, which is attracted to the positively charged centers of other molecules or ions.
Furthermore, the reaction of β-amino esters with electrophiles is a key step in the synthesis of more complex molecules. For instance, the addition of amines to α,β-unsaturated carbonyl compounds, a Michael-type addition, is a common method for the synthesis of β-amino ketones and esters.
Transformations of the Ester Functional Group
The methyl ester group in this compound can undergo several characteristic transformations, including hydrolysis, reduction, and oxidation.
Hydrolysis Reactions
Esters can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the hydrolysis of an ester is a reversible reaction that yields a carboxylic acid and an alcohol. For this compound, this would result in 3-(benzylamino)propanoic acid and methanol (B129727). The reaction is the reverse of Fischer esterification. To drive the equilibrium towards the products, a large excess of water is typically used.
Base-Catalyzed Hydrolysis (Saponification): When heated with a base such as sodium hydroxide (B78521), esters undergo saponification, an irreversible reaction that produces the salt of the carboxylic acid and an alcohol. In the case of this compound, treatment with aqueous sodium hydroxide would yield sodium 3-(benzylamino)propanoate and methanol. The reaction goes to completion because the carboxylate salt is not susceptible to nucleophilic attack by the alcohol. The free carboxylic acid can be obtained by subsequent acidification.
Studies on the hydrolysis of β-alanine methyl ester have been conducted in the context of prebiotic chemistry, demonstrating the susceptibility of the ester linkage to cleavage.
| Reaction Type | Conditions | Products | Reversibility | Ref. |
| Acidic Hydrolysis | Excess H₂O, H⁺ catalyst | 3-(benzylamino)propanoic acid + Methanol | Reversible | suniv.ac.in |
| Basic Hydrolysis | NaOH(aq), Heat | Sodium 3-(benzylamino)propanoate + Methanol | Irreversible | suniv.ac.in |
Reduction to Corresponding Alcohols
The ester group of this compound can be reduced to the corresponding primary alcohol, 3-(benzylamino)propan-1-ol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. libretexts.orgchemistrysteps.comadichemistry.com The reaction proceeds via the formation of an aldehyde intermediate, which is further reduced to the alcohol. chemistrysteps.comadichemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org
The mechanism of ester reduction by LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by the departure of the methoxy (B1213986) group to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to form the alkoxide, which is protonated upon workup to yield the primary alcohol. chemistrysteps.comadichemistry.com
| Reducing Agent | Product | Reactivity | Ref. |
| Lithium Aluminum Hydride (LiAlH₄) | 3-(benzylamino)propan-1-ol | Strong, reduces esters | libretexts.orgchemistrysteps.comadichemistry.com |
| Sodium Borohydride (NaBH₄) | No reaction | Weak, does not reduce esters | libretexts.org |
Oxidation to Carboxylic Acids
Direct oxidation of the methyl ester group in this compound to a carboxylic acid is not a standard transformation. Typically, the conversion of a methyl ester to a carboxylic acid is achieved through hydrolysis, as described in section 3.2.1.
The benzylamino moiety, however, is susceptible to oxidation. The oxidation of benzylamines can lead to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation of benzylamines can yield imines, amides, or lead to debenzylation. pearson.comnih.govacs.orgorganic-chemistry.org Catalytic systems, often involving metals or organocatalysts, are employed for these transformations. pearson.comnih.gov For example, the oxidation of benzylamines to N-benzylidenebenzylamines can be achieved using salicylic (B10762653) acid derivatives as organocatalysts under an oxygen atmosphere. pearson.com Furthermore, Lewis acid-catalyzed oxidation of benzylamines with TBHP can produce benzamides. nih.gov The oxidation of secondary amines can also lead to the formation of N,N-disubstituted hydroxylamines or nitrones. Given the reactivity of the benzylamino group towards oxidation, any attempt to directly oxidize the ester would likely result in complex mixtures of products due to competing reactions at the nitrogen center. The benzylic C-H bonds are also prone to oxidation under certain conditions. wikipedia.org
Intramolecular Cyclization Pathways of Derived Species
Derivatives of this compound serve as valuable precursors for the synthesis of heterocyclic compounds, particularly piperidinones, through intramolecular cyclization reactions. These reactions typically involve the formation of an amide bond between the nitrogen atom and a carbonyl group, which can be introduced or modified from the original ester functionality.
One common strategy involves the conversion of the ester group of a β-amino ester into a more reactive species that can readily undergo cyclization. For instance, ester-imine derivatives of β-amino acids can be subjected to methylenation using dimethyltitanocene. The resulting enol ethers can then be induced to cyclize in the presence of a Brönsted acid or triisopropylaluminium, yielding 2,6-syn-disubstituted piperidinones with good diastereoselectivity. nih.gov This method provides an effective route to piperidinone structures from β-amino acid precursors. nih.gov
Another approach to constructing cyclic β-amino acid derivatives is through a tandem asymmetric conjugate addition-cyclization reaction. ox.ac.uk In this method, a homochiral lithium amide, such as lithium N-benzyl-N-alpha-methylbenzylamide, undergoes a conjugate addition to a suitable Michael acceptor. The resulting enolate can then participate in an intramolecular cyclization, leading to the formation of piperidine (B6355638) rings with a high degree of stereocontrol. ox.ac.uk The choice of the N-protecting group can influence the stereoselectivity of the cyclization. Subsequent N-deprotection via hydrogenolysis can then yield polyfunctionalized cyclic β-amino acid derivatives. ox.ac.uk
Furthermore, β-enamino esters, which can be derived from β-amino esters, are versatile intermediates for the synthesis of various heterocyclic systems, including pyridinone derivatives. nih.gov The reactivity of these compounds allows for their participation in cyclization reactions with various reagents to form six-membered rings. nih.gov
The table below summarizes key aspects of intramolecular cyclization pathways involving derivatives of β-amino esters.
| Starting Material Type | Reagents/Conditions | Product Type | Key Findings |
| Ester-imine derivatives of β-amino acids | 1. Dimethyltitanocene (Petasis methylenation) 2. Brönsted acid or triisopropylaluminium (cyclization) | 2,6-syn-disubstituted piperidinones | Good yield and diastereoselectivity. nih.gov |
| Diester with a protected nitrogen functionality | Homochiral lithium amide (conjugate addition and intramolecular enolate cyclization) | Cyclic β-amino esters (Piperidines) | High diastereoselectivity; stereoselectivity influenced by the N-protecting group. ox.ac.uk |
| β-enamino esters | Acetylacetone, acetic acid, ammonium acetate | Pyridinone derivatives | Versatile route to substituted pyridinones. nih.gov |
Detailed Reaction Mechanism Studies
Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. This section explores the mechanisms of its formation via the aza-Michael addition and its subsequent palladium-catalyzed reactions.
The formation of this compound is most commonly achieved through the aza-Michael addition of benzylamine to methyl acrylate (B77674). researchgate.netmdpi.com This reaction is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine to the β-carbon of methyl acrylate. This attack is facilitated by the polarization of the carbon-carbon double bond due to the electron-withdrawing ester group.
The reaction can proceed without a catalyst, but it is often accelerated by the use of catalysts such as bases or Lewis acids. researchgate.netmdpi.com In the absence of a catalyst, the amine itself can act as a base to deprotonate a second molecule of the amine, increasing its nucleophilicity. The reaction proceeds through a zwitterionic intermediate or a transition state where the nitrogen-carbon bond is forming simultaneously with the proton transfer. The resulting enolate intermediate is then protonated to yield the final product, this compound.
Various catalysts and reaction conditions have been explored to improve the efficiency of this reaction. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in solvent-free conditions has been shown to be effective. mdpi.comresearchgate.net Microwave irradiation has also been employed to promote the reaction, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.gov
The following table provides a summary of different conditions reported for the aza-Michael addition of benzylamine to methyl acrylate.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Methanol | Reflux | 5 days | 73 | nih.gov |
| None (Microwave) | Methanol | 115-130 | 3 h | 97 | nih.gov |
| DBU (0.2 eq) | Solvent-free | 75 | 10 min (Microwave) | Good to excellent | mdpi.com |
| Vanadyl(IV) acetate | Solvent-free | Room Temp | - | Good to excellent | researchgate.net |
This compound and its derivatives can undergo various palladium-catalyzed transformations. A particularly important reaction is the N-debenzylation, which removes the benzyl group to liberate the free amine. This deprotection is commonly achieved through palladium-catalyzed hydrogenolysis. ox.ac.ukorgsyn.org
The mechanism of palladium-catalyzed hydrogenolysis involves the oxidative addition of the carbon-nitrogen bond to the palladium(0) catalyst. However, a more accepted mechanism for N-debenzylation involves the adsorption of the substrate onto the palladium surface. The palladium catalyst facilitates the cleavage of the benzylic C-N bond in the presence of hydrogen gas, which acts as the reducing agent. The benzyl group is converted to toluene, and the primary amine is formed. Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is a particularly effective catalyst for this transformation, often requiring hydrogen pressure to proceed efficiently. orgsyn.org The addition of an acid, such as acetic acid, can facilitate the N-debenzylation process. nih.gov
Besides debenzylation, palladium catalysts can be involved in other reactions of related compounds. While not directly starting from this compound, palladium-catalyzed reactions are used to construct similar structural motifs. For example, palladium catalysts can mediate the α-benzylation of enamines, which are formed from aldehydes or ketones. This reaction proceeds through the formation of a Pd-π-benzyl complex from a suitable benzyl precursor.
A plausible, though less common, palladium-catalyzed reaction involving the core structure could be a cross-coupling reaction. If the benzyl group were substituted with a halide (e.g., a bromobenzyl group), it could potentially undergo Suzuki or Buchwald-Hartwig coupling reactions, although this is speculative for the parent compound.
The N-debenzylation can also be achieved using other reagents, such as N-iodosuccinimide (NIS), which proceeds through a different mechanism involving the formation of a benzyliminium ion intermediate. ox.ac.uk
Applications in Advanced Organic Synthesis
Versatile Building Block for Diverse Molecular Architectures
The strategic placement of the amino and ester groups on a three-carbon chain makes Methyl 3-(benzylamino)propanoate a highly adaptable precursor. rsc.org The secondary amine can be readily N-functionalized or participate in cyclization reactions, while the methyl ester can be hydrolyzed, reduced, or converted to other functional groups. This dual reactivity allows chemists to elaborate the molecule in multiple directions, leading to a diverse range of products from a single, readily available starting material. rsc.org Its structure is foundational in the synthesis of more complex molecules, including various peptides and peptidomimetics. ontosight.ai
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry. This compound serves as a key intermediate in the synthesis of several important heterocyclic scaffolds.
Dihydrouracils are a class of heterocyclic compounds that are of interest due to their structural relationship to the nucleobase uracil. mdpi.com The synthesis of dihydrouracils can be achieved through the reaction of β-amino esters, such as this compound, with isocyanates. This reaction proceeds via an initial urea (B33335) formation, followed by an intramolecular cyclization to yield the dihydrouracil (B119008) ring system. The benzyl (B1604629) group can be subsequently removed if desired, providing access to N-unsubstituted dihydrouracils. This methodology offers a straightforward route to these important heterocyclic structures. nih.govnih.gov
Table 1: Synthesis of Dihydrouracils from a β-Amino Ester
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Isocyanate | Substituted Dihydrouracil | Annulation |
This table illustrates a general synthetic approach.
The tetrahydroisoquinoline motif is a privileged scaffold found in numerous natural products and pharmacologically active molecules. nih.govnih.govbeilstein-journals.org While direct use of this compound in the famed Pictet-Spengler reaction is not typical, its derivatives are valuable in constructing this core structure. researchgate.netresearchgate.net For instance, after modification of the ester group and subsequent reaction with an appropriate aldehyde or ketone, the resulting intermediate can undergo cyclization to form the tetrahydroisoquinoline ring. This approach allows for the introduction of diversity at various positions of the heterocyclic core.
Table 2: Generalized Tetrahydroisoquinoline Synthesis
| Amine Component | Carbonyl Component | Reaction Name | Product Core |
| Derivative of this compound | Aldehyde or Ketone | Pictet-Spengler Reaction | Tetrahydroisoquinoline |
This table outlines a conceptual pathway for synthesis.
Intermediate in N-Propargylenamine Synthesis
N-propargylenamines are valuable synthetic intermediates, known for their utility in multicomponent reactions and the synthesis of various nitrogen-containing heterocycles. This compound can be readily converted to the corresponding N-propargylenamine. This is typically achieved by reacting the secondary amine with a propargyl halide, such as propargyl bromide, in the presence of a base. The resulting N-benzyl-N-propargyl-β-alanine methyl ester is a versatile building block in its own right, poised for further synthetic transformations.
Role in Peptide Synthesis Methodologies
Peptides and their mimics (peptidomimetics) are at the forefront of drug discovery. beilstein-journals.org this compound can serve as a protected form of β-alanine for incorporation into peptide chains. ontosight.ai In solid-phase peptide synthesis (SPPS), the ester can be hydrolyzed post-synthesis, and the benzyl group can be removed by hydrogenolysis. peptide.comgoogle.com The use of β-amino acids like the one derived from this compound can induce specific secondary structures in peptides and increase their resistance to enzymatic degradation. This makes it a valuable tool for creating novel peptide-based therapeutics with enhanced properties. escholarship.orgresearchgate.net
Contributions to Chiral Drug Intermediate Synthesis
The development of chiral drugs, which exist as a single enantiomer, is a major focus in the pharmaceutical industry. While this compound itself is achiral, it can be used as a starting material for the synthesis of chiral intermediates. For example, asymmetric reduction of a ketone derived from this molecule can lead to a chiral alcohol. Furthermore, resolution of racemic mixtures of derivatives of this compound can provide access to enantiomerically pure building blocks. google.com These chiral intermediates are then used in the synthesis of complex, single-enantiomer drug candidates.
Exploration in Medicinal Chemistry and Biological Research Contexts
Investigation as a Molecular Scaffold for Therapeutic Agents
A molecular scaffold is a core structure of a molecule upon which various chemical modifications can be made to develop new compounds with specific biological activities. Methyl 3-(benzylamino)propanoate and its parent structure, N-benzyl-β-alanine, serve as such scaffolds in the discovery of new therapeutic agents.
This compound is utilized as a precursor or key intermediate in the synthesis of more complex molecules. chemimpex.com As an unnatural amino acid derivative, it serves as a versatile building block, allowing for its incorporation into larger, more complex structures designed to interact with biological targets. chemimpex.commedchemexpress.com Its structure is particularly useful in creating enantiomerically pure substances, which is critical in the development of modern drugs where a specific stereoisomer is often responsible for the desired therapeutic effect. chemimpex.com The compound's utility as a reagent in organic synthesis showcases its importance in both academic research and industrial pharmaceutical development. chemimpex.com For instance, related β-alanine derivatives are used in the synthesis of new compounds, where the core structure is elaborated through reactions like amide coupling to build larger molecules with potential therapeutic value. google.com
Derivatization refers to the chemical modification of a compound to create new molecules, or derivatives, with improved or different properties. The functional groups of this compound—the secondary amine, the ester, and the aromatic benzyl (B1604629) ring—provide multiple points for such modification.
Key derivatization strategies include:
N-Acylation: The secondary amine can be readily acylated. For example, reacting amino acid esters with benzoyl chloride derivatives produces N-benzoyl amino esters. Studies on related structures have shown that this type of modification can lead to compounds with significant antifungal activity. scielo.org.mx
Benzyl Ring Substitution: Adding different chemical groups (substituents) to the phenyl ring of the benzyl group can dramatically influence how the resulting molecule binds to a biological target. Research on N-benzyl phenethylamines, a related class of compounds, has demonstrated that substitutions on the N-benzyl group can significantly increase both binding affinity and functional activity at serotonin (B10506) receptors. nih.gov This strategy allows for the fine-tuning of a molecule's potency and selectivity for its target.
Ester Modification: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, N-benzyl-β-alanine. nih.gov This changes the molecule's charge and solubility, which can alter its biological activity and pharmacokinetic properties. The ester can also be converted to various amides through reaction with different amines.
Interaction with Biological Macromolecules and Pathways
The derivatives synthesized from the this compound scaffold are designed to interact with biological macromolecules like enzymes and receptors, thereby influencing cellular processes.
While direct binding studies on this compound are not extensively documented, research on its derivatives illustrates their potential. The structure-activity relationship (SAR) studies of these derivatives are crucial for understanding how modifications affect binding.
Enzyme Inhibition: Derivatives of β-amino acids can be designed as enzyme inhibitors. For example, a comprehensive study on N-benzyl-2-phenylpyrimidin-4-amine derivatives led to the discovery of potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target for cancer therapy. acs.org This demonstrates that the N-benzyl structural motif can be a key component in designing highly specific enzyme inhibitors.
Receptor Agonism/Antagonism: The N-benzyl group is also important for interactions with cell surface receptors. In a study of phenethylamine (B48288) derivatives, adding an N-benzyl group created potent agonists for serotonin 5-HT2A and 5-HT2C receptors. nih.gov The specific substituents on the benzyl ring were found to be critical for tuning the potency and selectivity of these compounds. nih.gov
Antifungal Activity: Studies have shown that N-benzoyl amino acid methyl esters, which are structurally related to acylated this compound, can exhibit significant antifungal activity against pathogens like Aspergillus fumigatus and Fusarium temperatum. scielo.org.mx This suggests that such derivatives interfere with essential fungal enzymes or cellular structures. scielo.org.mx
By binding to enzymes or receptors, derivatives of this compound can influence various cellular pathways.
Cancer Cell Proliferation: The potent inhibitors of the USP1/UAF1 enzyme, developed from a related scaffold, were shown to increase levels of monoubiquitinated PCNA (a marker of DNA damage stress) and decrease the survival of non-small cell lung cancer cells. acs.org This illustrates a clear link between the inhibition of a specific enzyme by a designed molecule and a desired therapeutic outcome on a cellular level.
Neurotransmitter Signaling: N-benzyl phenethylamine derivatives that act as agonists at serotonin receptors directly influence serotonergic signaling pathways. nih.gov Such pathways are fundamental to regulating mood, cognition, and perception.
Fungal Growth Inhibition: The antifungal activity of N-benzoyl amino acid esters indicates their ability to disrupt processes essential for fungal cell growth and survival. scielo.org.mx
Constituent in Poly(β-amino Ester) (PBAE) Systems for Gene Delivery Research
Poly(β-amino esters) (PBAEs) are a class of biodegradable polymers that have emerged as leading candidates for non-viral gene delivery. nih.gov These polymers are commonly synthesized through the Michael addition reaction of a diacrylate monomer with an amine-containing monomer. nih.gov
This compound, as a β-amino ester containing a secondary amine, is a suitable building block for creating PBAEs. In this context, its secondary amine group would react with a diacrylate monomer to form the repeating unit of the polymer chain. The versatility of this synthesis method allows for the creation of a large library of polymers with varied properties by simply changing the amine or diacrylate monomers. rug.nl
PBAEs are highly effective for gene delivery due to several key features:
Nucleic Acid Condensation: The tertiary amines in the PBAE backbone are positively charged at physiological pH, allowing them to electrostatically interact with negatively charged nucleic acids (like plasmid DNA or mRNA) and condense them into nanoparticles known as polyplexes. nih.govnih.gov
Endosomal Escape (Proton Sponge Effect): Once the nanoparticles are taken up by cells into endosomes, the numerous amine groups in the polymer backbone act as a "proton sponge." They absorb protons, which leads to an influx of chloride ions and water, causing the endosome to swell and eventually rupture. This releases the nucleic acid cargo into the cytoplasm, where it can function. nih.gov
Biodegradability: The ester bonds in the PBAE backbone are susceptible to hydrolysis under physiological conditions. nih.gov This means the polymer can break down into smaller, non-toxic molecules that can be safely cleared by the body, which is a major advantage over non-degradable polymers. nih.govmdpi.com
The ease of chemical modification of PBAEs allows for further optimization, such as adding targeting ligands or hydrophilic polymers like PEG to improve stability and transfection efficiency. scielo.org.mx This makes PBAEs synthesized from monomers like this compound a highly promising platform for developing advanced therapies for a range of diseases, including genetic disorders and cancer. nih.govrug.nl
Advanced Analytical Characterization in Research Studies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of methyl 3-(benzylamino)propanoate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within the molecule.
¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The singlet for the methyl ester protons (O-CH₃) is observed around δ 3.66 ppm. The methylene (B1212753) protons of the propanoate chain and the benzyl group also show distinct signals. For instance, the protons of the Ph-CH₂ group appear as a singlet at approximately δ 3.82 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is typically found at the downfield end of the spectrum, around δ 173.0 ppm. st-andrews.ac.uk The carbons of the phenyl ring resonate in the aromatic region (approximately δ 127-138 ppm). st-andrews.ac.uk The methoxy (B1213986) carbon (O-CH₃) gives a signal around δ 51.7 ppm. st-andrews.ac.uk The various methylene carbons in the structure also have characteristic chemical shifts. st-andrews.ac.uk
A detailed analysis of the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms in the molecule, confirming its structure.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Phenyl-H | ~7.2-7.4 (m) | - |
| Phenyl-C | - | ~127-138 |
| Ph-CH₂ | ~3.82 (s) | ~53-58 |
| N-CH₂ | - | ~49.1 |
| CH₂-CO | - | ~32.5 |
| O-CH₃ | ~3.66 (s) | ~51.7 |
| C=O | - | ~173.0 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.
For this compound (C₁₁H₁₅NO₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. For instance, the calculated mass for the protonated molecule [M+H]⁺ of a related compound, methyl 3-(benzyl(2-hydroxyethyl)amino)propionate (C₁₃H₂₀NO₃), is 238.1443, and a found value of 238.1438 confirms its elemental composition. st-andrews.ac.uk Similarly, HRMS analysis of this compound would provide a precise mass measurement consistent with its molecular formula, C₁₁H₁₅NO₂.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecule may fragment at specific bonds, leading to characteristic daughter ions that can be used to piece together the structure of the parent molecule.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for assessing its purity.
Column chromatography is a widely used method for the purification of organic compounds. st-andrews.ac.uk In the synthesis of this compound and its analogs, column chromatography using silica (B1680970) gel as the stationary phase is often employed to separate the desired product from starting materials, byproducts, and other impurities. st-andrews.ac.uk The choice of solvent system (eluent) is critical for achieving good separation and is typically determined through preliminary analysis using thin-layer chromatography (TLC).
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical techniques for monitoring the progress of a reaction and for determining the purity of the final product. avantorsciences.comlabproinc.com
HPLC: HPLC can be used to separate and quantify the components of a mixture with high resolution. A validated HPLC method would involve selecting an appropriate column (e.g., C18) and mobile phase to achieve baseline separation of this compound from any impurities. nih.gov The retention time and peak area can be used to identify and quantify the compound.
GC: Gas chromatography is particularly suitable for volatile and thermally stable compounds like this compound. avantorsciences.comlabproinc.com The compound is vaporized and passed through a column, and its retention time is used for identification. The purity of the sample can be determined by the relative area of the peak corresponding to this compound. Commercial suppliers often specify a purity of ≥98.0% as determined by GC. avantorsciences.comlabproinc.com
Enantioselective Analysis Techniques (for chiral derivatives)
The analysis of chiral derivatives of this compound is crucial for understanding their stereospecific properties and for ensuring enantiomeric purity, which is a critical aspect in the development of pharmacologically active molecules. As a substituted β-amino acid ester, derivatives of this compound can exist as enantiomers. The separation and analysis of these enantiomers are typically achieved through chiral chromatography, a specialized field of analytical chemistry.
Research into the enantioselective analysis of β-amino acids and their esters has led to the development of several effective high-performance liquid chromatography (HPLC) methods. These methods often rely on one of two main strategies: the use of chiral stationary phases (CSPs) or the derivatization of the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
One established approach involves the derivatization of the amino acid. For instance, β-amino acids can be derivatized to their N-3,5-dinitrobenzoyl derivatives, which are then separated on a silica-bonded chiral stationary phase derived from N-acetylated α-arylalkylamines. This method has shown variable success, with separability factors depending on the specific substitution pattern of the β-amino acid. nih.gov
Another powerful technique is the use of chiral ligand-exchange chromatography. While specific studies on this compound are not prevalent, research on analogous compounds provides a strong basis for applicable methods. For example, the resolution of racemic N-benzyl-β³-amino acids has been successfully accomplished through an iterative liquid-liquid extraction process employing a lipophilic chiral (salen)cobalt(III) complex. nih.gov In this method, one enantiomer is preferentially complexed and drawn into the organic phase, while the other remains in the aqueous phase. nih.gov
Direct enantioseparation using chiral stationary phases is often preferred as it avoids the need for derivatization. Chiral crown ether-based columns, such as the Daicel Crownpak CR (+), have proven effective for the enantiomeric optimization of β-amino acids and their esters. tandfonline.comtandfonline.com The separation on these columns is highly dependent on the mobile phase conditions, particularly pH and temperature. For instance, a study on β-amino-3-pyridylpropionic acid and its ethyl ester demonstrated that a mobile phase pH of around 1 and sub-ambient column temperatures were optimal for achieving baseline resolution of the enantiomers. tandfonline.comtandfonline.com
The selection of the appropriate chiral column and mobile phase is paramount for successful enantioseparation. A variety of chiral stationary phases are commercially available, each with different selectivity for various classes of compounds. For β-amino acids and their derivatives, columns like the SUMICHIRAL OA-6100 have been noted for their effectiveness. scas.co.jp
For more complex analyses, especially when dealing with unusual or novel amino acid derivatives, precolumn derivatization with specific chiral derivatizing agents (CDAs) followed by HPLC coupled with mass spectrometry (HPLC-ESI-MS) is a robust method. nih.gov Reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA), also known as Marfey's reagent, are used to create diastereomers that can be readily separated and detected. nih.gov
The following tables summarize findings from research on the enantioselective analysis of related β-amino acid derivatives, which can serve as a guide for developing methods for chiral derivatives of this compound.
Table 1: HPLC Conditions for Enantioseparation of a β-Amino Acid and its Ester on a Chiral Crown Ether Column
| Parameter | Value | Reference |
| Column | Daicel Crownpak CR (+) | tandfonline.comtandfonline.com |
| Mobile Phase | Perchloric acid solution | tandfonline.comtandfonline.com |
| Optimal pH | ~1.0 | tandfonline.comtandfonline.com |
| Column Temperature | ~7°C (sub-ambient) | tandfonline.comtandfonline.com |
| Detection | UV | tandfonline.com |
| Result | Baseline resolution (Rs > 1.5) | tandfonline.comtandfonline.com |
Table 2: Chiral Derivatizing Agents for Amino Acid Analysis
| Derivatizing Agent (CDA) | Full Name | Application Note | Reference |
| FDAA (Marfey's Reagent) | Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide | High enantioselectivity, suitable for creating diastereomers for HPLC separation. | nih.gov |
| GITC | 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate | Used for derivatization of unusual amino acids prior to HPLC-ESI-MS analysis. | nih.gov |
| S-NIFE | (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | Effective for the separation of specific stereoisomers, such as those of β-methoxytyrosine. | nih.gov |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in unraveling the intricate details of reaction mechanisms at the molecular level. acs.orgresearchgate.net While specific DFT studies on Methyl 3-(benzylamino)propanoate are not extensively documented in publicly available literature, the mechanisms of its formation and potential transformations can be understood by analogy to similar β-amino esters and related reactions.
One of the primary synthetic routes to β-amino esters is the aza-Michael addition of an amine to an α,β-unsaturated ester. auburn.eduresearchgate.net Quantum chemical calculations can model the reaction pathway of benzylamine (B48309) with methyl acrylate (B77674) to form this compound. Such calculations would elucidate the transition state geometries, activation energies, and the role of catalysts. For instance, DFT studies on the aza-Michael reaction have shown that the process can be catalyzed by various species, and computational models can predict the most effective catalyst by comparing the energy profiles of different catalytic cycles. auburn.edu
A hypothetical DFT study on the aza-Michael addition for the synthesis of this compound could involve the following:
Reactant and Product Optimization: Determining the lowest energy conformations of benzylamine, methyl acrylate, and this compound.
Transition State Searching: Identifying the transition state structure for the nucleophilic attack of the benzylamine nitrogen on the β-carbon of methyl acrylate.
These calculations can also provide insights into the stereoselectivity of the reaction if chiral catalysts are employed. mdpi.com
Furthermore, quantum chemical calculations can be applied to understand potential side reactions or subsequent transformations of this compound. For example, the hydrolysis of the ester group can be modeled to understand its stability under different pH conditions. acs.orgnih.gov Similarly, the mechanism of other reactions involving the secondary amine, such as N-alkylation or acylation, can be computationally investigated.
Another relevant area of investigation is the Hofmann rearrangement, a reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnih.govmasterorganicchemistry.comlibretexts.orgyoutube.com While this compound itself does not undergo this rearrangement, computational studies on the Hofmann rearrangement of related β-amino amides could provide valuable electronic and structural data on the behavior of the aminopropanoate backbone under specific reaction conditions. These studies help in understanding the migratory aptitude of different groups and the nature of the isocyanate intermediate. nih.govmasterorganicchemistry.com
Table 1: Hypothetical Quantum Chemical Calculation Parameters for the Aza-Michael Reaction
| Parameter | Method/Basis Set | Description |
| Geometry Optimization | DFT/B3LYP/6-31G | To find the minimum energy structures of reactants, products, and transition states. |
| Frequency Calculation | DFT/B3LYP/6-31G | To confirm the nature of stationary points (minima or transition states) and to calculate zero-point vibrational energies. |
| Solvation Model | PCM/SMD | To account for the effect of a solvent on the reaction energetics. |
| Final Energy Calculation | DFT/M06-2X/6-311+G** | To obtain more accurate single-point energies for the optimized geometries. |
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction between a small molecule and a biological macromolecule, typically a protein. mdpi.com These methods are instrumental in drug discovery for identifying potential biological targets and for optimizing the binding affinity of lead compounds. For this compound, docking studies can suggest potential protein targets and provide a rationale for its observed or potential biological activities.
Although specific docking studies for this compound are not widely reported, studies on structurally related benzylamine and β-amino ester derivatives offer valuable precedents. For example, benzylamine derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase and tyrosinase. nih.govnih.govacs.org A molecular docking study of this compound would typically involve:
Preparation of the Ligand Structure: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
Selection and Preparation of the Receptor: A protein target is chosen based on known biological activities of similar compounds. The 3D structure of the protein, often obtained from the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, assigning charges, and defining the binding site.
Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the receptor in various orientations and conformations.
Scoring and Analysis: The different poses of the ligand are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues.
For instance, a docking study could explore the interaction of this compound with a hypothetical enzyme active site. The benzyl (B1604629) group might fit into a hydrophobic pocket, while the secondary amine and the ester carbonyl group could form hydrogen bonds with polar amino acid residues.
Table 2: Potential Interacting Residues in a Hypothetical Enzyme Active Site for this compound
| Functional Group of Ligand | Potential Interacting Residue (Amino Acid) | Type of Interaction |
| Benzyl group | Phenylalanine, Leucine, Isoleucine | Hydrophobic (π-π stacking, van der Waals) |
| Secondary Amine (NH) | Aspartic Acid, Glutamic Acid | Hydrogen Bond Donor/Ionic Interaction |
| Carbonyl group (C=O) | Serine, Threonine, Asparagine | Hydrogen Bond Acceptor |
| Ester Methyl group | Valine, Alanine | Hydrophobic (van der Waals) |
Such studies can guide the design of new analogs with improved binding affinity by suggesting modifications to the structure of this compound. For example, adding substituents to the benzyl ring could enhance hydrophobic interactions or introduce new hydrogen bonding opportunities.
Structure-Activity Relationship (SAR) Derivation for Related Compound Series
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govfrontiersin.org By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for the desired effect. mdpi.com While a comprehensive SAR study for a series of compounds centered on this compound is not available, SAR data from related series of N-benzyl compounds and β-amino esters can provide valuable insights. acs.orgmdpi.com
For example, SAR studies on N-benzyl substituted heterocyclic compounds have shown that the nature and position of substituents on the benzyl ring can have a significant impact on their inhibitory potency against specific enzymes. acs.org Similarly, modifications to the linker between the benzyl group and another pharmacophoric element can affect activity. frontiersin.org
A hypothetical SAR study on a series of analogs of this compound could explore the following modifications:
Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions (ortho, meta, para) of the phenyl ring to probe the electronic and steric requirements of the binding pocket.
Modification of the Amino Group: Converting the secondary amine to a tertiary amine by introducing a small alkyl group (e.g., methyl) or exploring different N-substituents to understand the role of the amine proton and steric bulk.
Alteration of the Ester Group: Varying the alcohol part of the ester (e.g., ethyl, propyl) to assess the impact of the ester's size and lipophilicity on activity and metabolic stability.
Modification of the Propanoate Backbone: Introducing substituents on the α- or β-carbons of the propanoate chain to investigate the conformational preferences and steric tolerance of the target.
Table 3: Hypothetical SAR Trends for a Series of this compound Analogs
| Modification | Change in Activity (Hypothetical) | Rationale (Hypothetical) |
| Para-chloro substitution on benzyl ring | Increased activity | Enhanced hydrophobic interaction in the binding pocket. |
| N-methylation of the amine | Decreased activity | Loss of a key hydrogen bond donor or steric hindrance. |
| Conversion of methyl ester to ethyl ester | Similar activity | The size of the ester group is not critical for binding. |
| Methyl substitution at the α-position | Decreased activity | Steric clash with the receptor surface. |
Quantitative Structure-Activity Relationship (QSAR) models, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed from such SAR data. nih.govnih.govbiorxiv.orgrutgers.edu These models provide a mathematical correlation between the structural properties of the compounds and their biological activities, enabling the prediction of the activity of novel, untested analogs and guiding further optimization efforts.
Q & A
Q. What are the common synthetic routes for Methyl 3-(benzylamino)propanoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, ethyl 3-(benzylamino)propanoate (CAS 21850-52-2) derivatives are synthesized by reacting benzylamine with β-keto esters under basic conditions . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (60–80°C) to enhance yield. Monitoring via TLC or GC-MS ensures intermediate formation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for bioactive molecules. Its ester group facilitates hydrolysis to carboxylic acids, enabling incorporation into peptidomimetics or enzyme inhibitors. For example, derivatives like ibandronate sodium impurities (CAS 744266-99-7) highlight its role in drug development .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical variability or solvent effects. For instance, unexpected splitting in ¹H NMR may indicate rotameric equilibria. Use variable-temperature NMR or computational tools (DFT) to model conformers. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What strategies optimize enantioselective synthesis of this compound analogs?
Q. How does the steric and electronic environment of the benzyl group influence reactivity in downstream modifications?
- Methodological Answer : Substituents on the benzyl ring (e.g., electron-withdrawing groups like -NO₂) reduce nucleophilicity at the amino group, slowing acylation. Steric hindrance from ortho-substituents can impede coupling reactions. Use Hammett plots to correlate substituent effects with reaction rates .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is prone to hydrolysis in humid environments. Store under inert gas (N₂/Ar) at −20°C with desiccants. Assess degradation via accelerated stability studies (40°C/75% RH) and quantify hydrolytic products (e.g., propanoic acid derivatives) using LC-MS .
Safety and Experimental Design
Q. What safety protocols are critical when handling this compound in biological assays?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact (irritation risks per H303/H313/H333) .
- Conduct reactions in fume hoods to avoid inhalation.
- Neutralize waste with 10% acetic acid before disposal .
Q. How should researchers design experiments to study metabolic pathways involving this compound in microbial systems?
- Methodological Answer :
- Use isotopically labeled (¹³C/²H) compounds for tracer studies in Roseobacter or E. coli models.
- Extract metabolites via SPE cartridges and analyze via GC-MS (e.g., methyl 3-(methylsulfanyl)propanoate, m/z 133.07) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
